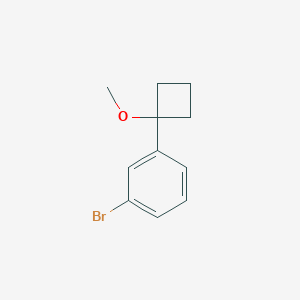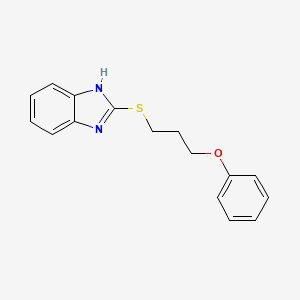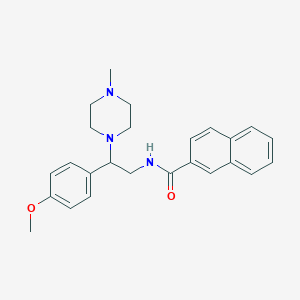![molecular formula C9H16O B2498601 Spiro[2.5]octan-5-ylmethanol CAS No. 2002815-12-3](/img/structure/B2498601.png)
Spiro[2.5]octan-5-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spiro compounds often involves intricate strategies to form the characteristic spiro linkage. A notable approach for synthesizing spiro[2.5]octan-5-ylmethanol derivatives is through cycloaddition reactions, which provide a method for constructing complex cyclic structures efficiently. For instance, the cycloaddition reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with phenyltriazolinedione (PTAD) led to a novel rearrangement, demonstrating the synthetic flexibility of spiro compounds (Şenol et al., 2016).
Molecular Structure Analysis
Spiro[2.5]octan-5-ylmethanol's structure can be analyzed through spectroscopic methods, which provide insights into its molecular geometry and electronic configuration. The spiro linkage introduces a three-dimensional aspect to the molecule, influencing its reactivity and physical properties. The structural analysis is crucial for understanding the compound's chemical behavior and potential applications in material science and organic synthesis.
Chemical Reactions and Properties
The chemical reactivity of spiro[2.5]octan-5-ylmethanol is characterized by its interactions with various reagents and conditions. Spiro compounds can undergo a range of reactions, including solvolysis, where the solvent plays a role in the reaction mechanism. For example, the solvolyses of spiro[2,4]hept-4-yl and spiro[2,5]oct-4-yl 3,5-dinitrobenzoates have been examined, revealing insights into the reactivity of small ring compounds and the influence of the spiro structure on solvolysis rates (Tsuji et al., 1967).
Applications De Recherche Scientifique
1. Chemical Rearrangements and Cation Formation Spiro[2.5]octan-5-ylmethanol has been a subject of study in chemical rearrangements and cation formation. For example, Prakash et al. (1987) explored the ionization and rearrangement of 4-spiro[2.n]alkanols, including spiro[2.5]octanol, which forms a static spiro[2.5]octyl cation, a type of secondary cyclohexyl cation stabilized by an adjacent spirocyclopropane ring. This cation was found to rearrange under certain conditions, providing insights into the behavior of such complex cations (Prakash, Fung, Olah, & Rawdah, 1987).
2. Cycloaddition Reactions and Novel Rearrangements Spiro[2.5]octan-5-ylmethanol derivatives have been involved in cycloaddition reactions leading to novel rearrangements. For instance, Şenol et al. (2016) reported the reaction of a derivative of spiro[2.5]octan-5-ylmethanol with phenyltriazolinedione, resulting in a unique rearranged product. This study contributes to understanding the potential of spiro[2.5]octan-5-ylmethanol derivatives in synthetic organic chemistry (Şenol, Bayrak, Menzek, Şahin, & Karakuş, 2016).
3. Investigation of Solvolysis Reactions The compound has been studied in the context of solvolysis reactions. Tsuji, Moritani, and Nishida (1967) examined the solvolyses of various spiro compounds including spiro[2.5]octan-5-ylmethanol derivatives. Their research provides valuable insights into the reactivity and stability of such compounds in different solvents (Tsuji, Moritani, & Nishida, 1967).
4. Mechanistic Studies in Enzyme Reactions Spiro[2.5]octan-5-ylmethanol derivatives have been used to investigate the mechanisms of enzyme reactions. For example, Auclair et al. (2002) utilized spiro[2.5]octane to study the hydrocarbon hydroxylation mechanisms of cytochrome P450 enzymes, contributing to the understanding of these crucial biological catalysts (Auclair, Hu, Little, Ortiz de Montellano, & Groves, 2002).
5. Applications in Synthesis and Organic Chemistry The compound finds application in the synthesis of various organic compounds. For example, Jin et al. (2015) developed a synthetic route for spiro[2.5]octane-5,7-dione, showcasing the compound's utility in constructing complex molecular structures (Jin, Xu, Yang, Lu, Fu, Xie, Zhu, & Dong, 2015).
Propriétés
IUPAC Name |
spiro[2.5]octan-7-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-7-8-2-1-3-9(6-8)4-5-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJCNJRKRPUJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.5]octan-5-ylmethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)


![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)

![(E)-4-(Dimethylamino)-N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2498528.png)
![methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2498529.png)

![tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2498532.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2498535.png)

![2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2498538.png)
![1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498539.png)
